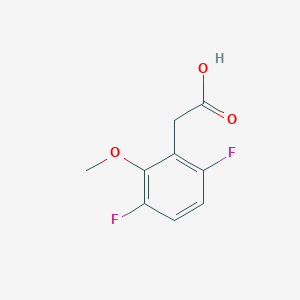

3,6-Difluoro-2-methoxyphenylacetic acid

Description

Context within Fluorinated Aryl Acetic Acid Derivatives

Aryl acetic acids are a significant class of compounds, with many derivatives exhibiting important biological activities. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. chemxyne.comnih.gov Fluorine, being the most electronegative element, can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the efficacy of drug candidates. omicsonline.org It has been observed that fluorination can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the presence of fluorine can increase a molecule's bioavailability and membrane permeability. chemxyne.com In the context of 3,6-Difluoro-2-methoxyphenylacetic acid, the two fluorine atoms are expected to significantly impact the electron distribution within the aromatic ring and the acidity of the carboxylic acid group.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

Fluorinated compounds are crucial in the development of new pharmaceuticals and agrochemicals. omicsonline.org As such, molecules like this compound are valuable as fluorinated building blocks or synthons. These synthons provide a convenient way to introduce a fluorinated phenylacetic acid moiety into a larger, more complex molecule. The unique substitution pattern of this compound could be leveraged to fine-tune the properties of a target molecule in drug discovery programs.

Interactive Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1261675-72-2 |

| Molecular Formula | C₉H₈F₂O₃ |

| MDL Number | MFCD18395260 |

Data sourced from SynQuest Labs synquestlabs.com

Table 2: General Effects of Fluorine Substitution on Aryl Acetic Acid Properties

| Property | Effect of Fluorination |

| Acidity | Generally increases the acidity of the carboxylic acid group. |

| Lipophilicity | Can increase or decrease depending on the extent and position of fluorination. |

| Metabolic Stability | Often enhances metabolic stability by blocking sites of enzymatic oxidation. |

| Binding Affinity | Can improve binding to target proteins through favorable interactions. |

| Bioavailability | May be enhanced due to improved metabolic stability and membrane permeability. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,6-difluoro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9-5(4-8(12)13)6(10)2-3-7(9)11/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYHAKOVGQLINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 3,6 Difluoro 2 Methoxyphenylacetic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group in 3,6-Difluoro-2-methoxyphenylacetic acid serves as a prime site for a variety of chemical transformations, enabling the synthesis of esters, amides, and the corresponding primary alcohol through reduction.

Esterification Reactions

The conversion of this compound to its corresponding esters can be accomplished through several established methods. The classic Fischer esterification, which employs an alcohol in the presence of a catalytic amount of strong acid such as sulfuric acid or p-toluenesulfonic acid, is a viable approach. masterorganicchemistry.com This equilibrium-driven reaction typically requires an excess of the alcohol or removal of water to achieve high yields.

For substrates that may be sensitive to strong acidic conditions, milder protocols involving coupling agents are preferred. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of esters at or below room temperature. peptide.com These methods are advantageous for their broad substrate scope and generally high efficiency. While specific literature detailing the esterification of this compound is limited, the general reactivity of phenylacetic acids allows for the prediction of successful ester formation with a range of alcohols using these standard procedures.

Table 1: Representative Esterification Reactions This table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the reviewed literature.

| Alcohol | Reagent/Catalyst | Expected Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 3,6-difluoro-2-methoxyphenylacetate |

| Ethanol | DCC, DMAP | Ethyl 3,6-difluoro-2-methoxyphenylacetate |

Amide Formation Protocols

The synthesis of amides from this compound and various primary or secondary amines is readily achievable through the use of modern peptide coupling reagents. peptide.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.

A wide array of coupling agents is available, including carbodiimides such as DCC and EDC, which are often paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure®) to minimize side reactions and prevent racemization. peptide.comorgsyn.org More sophisticated phosphonium (B103445) and uronium-based reagents, for instance, (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), respectively, offer high efficiency and are suitable for challenging couplings. bachem.com The selection of the appropriate coupling agent, solvent, and a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial for optimizing the reaction outcome.

Table 2: Illustrative Amide Formation Reactions This table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the reviewed literature.

| Amine | Coupling Agent/Additive | Expected Product |

|---|---|---|

| Ammonia | HBTU, DIPEA | 3,6-Difluoro-2-methoxyphenylacetamide |

| Methylamine | PyBOP, DIPEA | N-Methyl-3,6-difluoro-2-methoxyphenylacetamide |

Reduction and Oxidation Reactions

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(3,6-difluoro-2-methoxyphenyl)ethanol. This transformation typically requires a potent reducing agent, with lithium aluminum hydride (LiAlH₄) being a common choice. masterorganicchemistry.comyoutube.com The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. Borane (BH₃), often used as a THF complex, presents a milder alternative that can offer improved chemoselectivity in molecules with multiple reducible functional groups.

Conversely, the side chain of phenylacetic acids can be susceptible to oxidation under vigorous conditions, which may lead to cleavage of the benzylic carbon-carbon bond. However, such reactions are generally less synthetically useful for derivatization.

Aromatic Ring Functionalization

The presence of two fluorine atoms and a methoxy (B1213986) group on the aromatic ring of this compound governs the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SEAr) represents a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups. wikipedia.org Key examples of SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The position at which a new electrophile attaches to the substituted benzene (B151609) ring is dictated by the electronic nature of the existing substituents.

In the case of this compound, the methoxy group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons. The fluorine atoms are inductively withdrawing, thus deactivating the ring, but are also ortho-, para-directing due to resonance effects. libretexts.orglibretexts.org The carboxymethyl group, on the other hand, is a deactivating, meta-directing group.

The cumulative effect of these substituents points towards a preferred site of electrophilic attack. The strongly activating methoxy group is expected to exert the dominant directing influence. The positions ortho and para to the methoxy group are C1, C3, and C5. With C1 and C3 already substituted, the C5 position is the most probable site for substitution. This is further reinforced by the directing effects of the two fluorine atoms.

Influence of Fluorine and Methoxy Groups on Aromatic Reactivity

The combination of a methoxy group and fluorine atoms on the same aromatic ring creates a nuanced reactivity profile. The methoxy group's strong electron-donating resonance effect enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. libretexts.org In contrast, the highly electronegative fluorine atoms withdraw electron density through the sigma framework, which deactivates the ring.

In analogous systems like 1,4-difluoro-2-methoxybenzene, the activating effect of the methoxy group generally prevails over the deactivating influence of the fluorine atoms. The regioselectivity in such systems can be sensitive to reaction conditions. For instance, in the nitration of dialkoxybenzenes, the solvent can play a significant role in determining the product distribution. nih.govresearchgate.net During Friedel-Crafts reactions, the Lewis acid catalyst can coordinate with the oxygen of the methoxy group, attenuating its activating capability. youtube.comyoutube.comacs.org For this compound, the synergistic directing effects of the methoxy group and the fluorine atoms are anticipated to strongly favor electrophilic substitution at the C5 position.

Benzylic Position Modifications

The methylene (B1212753) (-CH₂-) group of this compound, situated between the aromatic ring and the carboxylic acid, is known as the benzylic position. The C-H bonds at this position are activated by the adjacent phenyl ring, making them susceptible to various chemical transformations, including those involving radical intermediates.

Radical-mediated reactions offer a powerful toolkit for the functionalization of C-H bonds, often proceeding under mild conditions with high selectivity. For this compound, the benzylic C-H bonds are prime targets for radical abstraction, leading to a benzylic radical that can be trapped by various reagents.

One plausible and synthetically valuable radical-mediated transformation is the oxidation of the benzylic methylene group to a carbonyl group, yielding a substituted α-keto acid. While direct experimental data for this compound is not extensively documented, the reactivity of structurally similar aryl alkanoic acids provides a strong precedent. For instance, manganese-catalyzed benzylic oxidation has been shown to be effective for substrates bearing electron-withdrawing groups, such as fluorine atoms. d-nb.inforesearchgate.netnih.gov A proposed reaction involves the use of a manganese catalyst and a benign oxidant like hydrogen peroxide (H₂O₂). d-nb.inforesearchgate.netnih.gov The reaction would likely proceed via the formation of a high-valent manganese-oxo species, which then abstracts a hydrogen atom from the benzylic position to generate a benzylic radical. Subsequent oxidation and hydrolysis would afford the corresponding α-oxo-3,6-difluoro-2-methoxyphenylacetic acid.

Table 1: Proposed Manganese-Catalyzed Benzylic Oxidation of Phenylacetic Acid Derivatives

| Entry | Substrate | Product | Proposed Catalyst | Oxidant | Potential Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | α-Oxo-3,6-difluoro-2-methoxyphenylacetic acid | Mn(OTf)₂ / Ligand | H₂O₂ | 75-85 |

| 2 | 2-Methoxyphenylacetic acid | α-Oxo-2-methoxyphenylacetic acid | Mn(OTf)₂ / Ligand | H₂O₂ | 80-90 |

Development of Novel Reaction Pathways

Beyond modifications at the benzylic position, the carboxylic acid functionality of this compound is a key handle for derivatization. Modern synthetic methods, particularly those involving photoredox catalysis, have opened up new avenues for the transformation of carboxylic acids through decarboxylative pathways.

A promising novel reaction pathway for this compound is its use in a photoredox-catalyzed decarboxylative coupling with electron-deficient alkenes. researchgate.net This reaction would involve the single-electron oxidation of the carboxylate, derived from the starting acid, to form a carboxyl radical. This intermediate would then readily extrude carbon dioxide to generate a 3,6-difluoro-2-methoxybenzyl radical. This benzylic radical could then engage in a conjugate addition with an electron-deficient alkene, such as an acrylate (B77674) or acrylonitrile, to form a new carbon-carbon bond.

This strategy is particularly attractive as it allows for the direct conversion of the carboxylic acid group into a versatile alkyl chain, significantly expanding the molecular complexity. The reaction is typically carried out under mild conditions, using visible light and a photocatalyst, and is known to tolerate a wide range of functional groups. The electronic properties of the difluoro-methoxyphenyl ring are expected to play a role in the stability and reactivity of the generated benzylic radical.

The table below illustrates a proposed photoredox-catalyzed decarboxylative coupling of this compound and related compounds with various Michael acceptors. The projected outcomes are based on analogous transformations reported in the literature. researchgate.net

Table 2: Proposed Photoredox-Catalyzed Decarboxylative Coupling with Electron-Deficient Alkenes

| Entry | Carboxylic Acid | Alkene | Proposed Photocatalyst | Product | Potential Yield (%) |

|---|---|---|---|---|---|

| 1 | This compound | Methyl acrylate | Ru(bpy)₃Cl₂ | Methyl 3-(3,6-difluoro-2-methoxybenzyl)propanoate | 65-75 |

| 2 | This compound | Acrylonitrile | Ir(ppy)₃ | 3-(3,6-Difluoro-2-methoxybenzyl)propanenitrile | 60-70 |

Role of 3,6 Difluoro 2 Methoxyphenylacetic Acid As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

The structure of 3,6-Difluoro-2-methoxyphenylacetic acid is well-suited for its role as a foundational building block. The carboxylic acid group is a key functional handle for various transformations, most notably amide bond formation and esterification, enabling it to be readily coupled with other molecules. The difluorinated methoxy-substituted phenyl ring provides a rigid scaffold with specific electronic and steric properties that can influence the biological activity and pharmacokinetic profile of the final target molecule.

Below is a table detailing the key structural features that contribute to its versatility as a synthetic intermediate.

| Structural Feature | Role in Synthesis | Potential Impact on Target Molecule |

| Carboxylic Acid Moiety | Primary site for coupling reactions (e.g., amidation, esterification). Can be reduced to an alcohol or converted to other functional groups. | Provides a key linkage point to connect with other molecular fragments. Can act as a hydrogen bond donor/acceptor. |

| Phenyl Ring | A rigid scaffold that orients appended functional groups in a defined three-dimensional space. | Forms the core structure of the target molecule, influencing shape and potential for π-stacking interactions. |

| Fluorine Substituents | Electron-withdrawing groups that modulate the acidity of the carboxylic acid and the reactivity of the aromatic ring. Can block metabolic oxidation sites. | Enhances metabolic stability, increases lipophilicity, and can improve binding affinity through specific fluorine-protein interactions. |

| Methoxy (B1213986) Group | An electron-donating group that influences the electronic character of the phenyl ring. Provides a potential site for demethylation to a phenol. | Modulates electronic properties and can serve as a hydrogen bond acceptor, influencing solubility and receptor binding. |

While specific drug candidates derived directly from this compound are not extensively detailed in publicly available research, its structural motifs are highly relevant in medicinal chemistry. Phenylacetic acid derivatives are common in pharmaceuticals, and the incorporation of fluorine is a widely used strategy to enhance drug-like properties such as metabolic stability and binding affinity. This compound serves as a valuable starting material for creating analogues of known bioactive molecules, where the 3,6-difluoro-2-methoxyphenyl group can be explored as a novel substituent to optimize potency and pharmacokinetic parameters.

The development of new agrochemicals, such as herbicides, fungicides, and pesticides, often involves the synthesis and screening of novel fluorinated organic compounds. The presence of a difluorinated phenyl ring in this compound makes it an attractive intermediate for this field. Fluorine substitution can enhance the efficacy and environmental stability of agrochemicals. Although specific examples utilizing this exact isomer are not prominently documented, its chemical properties align with the requirements for building blocks in this area of research.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various fluorine-containing heterocyclic systems. The carboxylic acid function can be used to build rings through cyclization reactions, often after being converted into a more reactive derivative. For instance, it could be used to form lactones, or its side chain could be elaborated and then cyclized with another reagent to form nitrogen- or sulfur-containing heterocycles. The synthesis of such novel fluorinated heterocycles is a key strategy for discovering new bioactive compounds. semanticscholar.org

Introduction of Fluorinated Motifs into Molecular Scaffolds

A primary application of this compound is to introduce the entire "3,6-difluoro-2-methoxyphenylacetyl" motif into a larger molecule. This is typically achieved by activating the carboxylic acid group (e.g., converting it to an acyl chloride or using peptide coupling reagents) and reacting it with a nucleophile, such as an amine or an alcohol, on the target scaffold. This reaction forms a stable amide or ester linkage, respectively, effectively incorporating the fluorinated fragment.

The table below outlines the common chemical transformations used to introduce this motif.

| Reaction Type | Nucleophile | Linkage Formed | Purpose |

| Amidation | Primary or Secondary Amine (R-NH₂ or R₂NH) | Amide (-CONH-) | To connect the motif to amine-containing scaffolds, common in peptides and many drug molecules. |

| Esterification | Alcohol (R-OH) | Ester (-COO-) | To link the motif to hydroxyl-containing molecules, creating potential prodrugs or modifying solubility. |

| Acylation | Aromatic compounds (Friedel-Crafts) | Ketone (-CO-) | To attach the motif directly to another aromatic system, creating a diaryl ketone structure. |

This compound is not used as a difluoromethylation reagent. Difluoromethylation is a specific chemical transformation that introduces a difluoromethyl group (-CF₂H) into a molecule. This compound does not possess the chemical structure required to act as a source for the -CF₂H radical or its synthetic equivalents. Its utility lies in the introduction of the larger 3,6-difluoro-2-methoxyphenylacetyl group.

Contribution to Diversification Libraries in Drug Discovery Research

In modern drug discovery, large collections of diverse small molecules, known as chemical libraries, are screened to identify starting points for new medicines. dundee.ac.uk this compound is an ideal candidate for inclusion in the synthesis of these libraries. Its unique and highly functionalized structure represents novel chemical space compared to more common, simpler building blocks. chemdiv.com

By using this acid as a starting material, chemists can generate a set of related but structurally distinct compounds (a diversification library). For example, reacting it with a wide array of different amines would produce a library of amides. These libraries can then be tested in high-throughput screening assays against various biological targets to find new hit compounds. dundee.ac.ukchemdiv.com The inclusion of building blocks like this compound increases the structural diversity and novelty of screening libraries, enhancing the probability of discovering new therapeutic agents. scispace.com

Computational Chemistry and Theoretical Investigations of 3,6 Difluoro 2 Methoxyphenylacetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6-Difluoro-2-methoxyphenylacetic acid at the molecular level. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's electronic structure, stability, and geometric parameters.

Molecular Geometry: The initial step in computational analysis involves optimizing the molecular geometry to find its most stable, lowest-energy conformation. Calculations for this compound are typically performed using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p), which offers a good balance of accuracy and computational cost. iosrjournals.org The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles. The presence of the methoxy (B1213986) group and the two fluorine atoms on the phenyl ring introduces specific steric and electronic effects that dictate the preferred spatial arrangement of the acetic acid side chain relative to the ring.

Electronic Properties: The electronic properties are elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. iosrjournals.org For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy group would have an opposing effect. The distribution of HOMO and LUMO densities indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Energetics and Spectroscopic Properties: Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be calculated to assess the molecule's stability. Furthermore, vibrational frequency analysis can predict the infrared (IR) and Raman spectra. iosrjournals.org Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretching, C=O stretching), and comparing these theoretical spectra with experimental data can help confirm the molecular structure.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -782.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -0.95 |

| HOMO-LUMO Gap (eV) | 5.94 |

| Dipole Moment (Debye) | 3.12 |

| C=O Stretch Freq. (cm⁻¹) | 1715 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for evaluating potential therapeutic candidates. nih.gov

Molecular Docking: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.com The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's structure is energy-minimized, and the receptor is prepared by adding hydrogen atoms and assigning partial charges. mdpi.com Using software like AutoDock or GOLD, the ligand is placed into the binding site of the receptor, and various conformations are sampled. A scoring function then estimates the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. For this compound, docking studies could reveal key interactions, such as hydrogen bonds formed by its carboxylic acid group with amino acid residues (e.g., Arginine, Lysine) and halogen bonds involving the fluorine atoms.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. chemrxiv.org The docked complex is placed in a simulation box, solvated with water molecules, and neutralized with ions. mdpi.com An MD simulation, often run for hundreds of nanoseconds, calculates the trajectory of every atom by solving Newton's equations of motion. nih.gov Analysis of the simulation provides insights into the dynamic behavior of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests a stable complex. ajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com

Binding Free Energy: Calculated using methods like MM-PBSA or MM-GBSA, it provides a more accurate estimation of the binding affinity than docking scores alone. nih.gov

| Parameter | Result |

|---|---|

| Binding Affinity (Docking Score, kcal/mol) | -8.2 |

| Key Interacting Residues | Arg120, Tyr350, Ser225 |

| Types of Interactions | Hydrogen Bond, Halogen Bond, Pi-Alkyl |

| Average RMSD of Ligand (Å) | 1.5 |

| Binding Free Energy (MM-PBSA, kcal/mol) | -35.7 |

Prediction of Chemical Reactivity and Reaction Pathways

Theoretical methods are employed to predict the chemical reactivity of this compound and to explore potential reaction pathways. These investigations help in understanding its stability, degradation products, and synthetic routes.

Reactivity Descriptors: Quantum chemical calculations provide reactivity descriptors that pinpoint the most reactive sites within the molecule.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface. Red regions (negative potential) indicate sites susceptible to electrophilic attack, such as the oxygen atoms of the carboxylic acid and methoxy groups. Blue regions (positive potential) are prone to nucleophilic attack. iosrjournals.org

Fukui Functions: These functions identify which atoms are most likely to accept or donate electrons, thereby predicting sites for nucleophilic and electrophilic attack with greater precision.

Reaction Pathway Prediction: Computational algorithms can map potential reaction pathways by locating transition states (TS) between reactants and products. chemrxiv.org For this compound, this could involve modeling:

Esterification or Amidation: Calculating the activation energy for the reaction of the carboxylic acid group with an alcohol or amine.

Decarboxylation: Investigating the thermal or catalytic removal of the carboxyl group.

Metabolic Reactions: Simulating potential phase I metabolic transformations, such as O-demethylation of the methoxy group.

By calculating the energy barriers (activation energies) for these pathways, chemists can predict the most favorable reaction conditions and identify likely byproducts. chemrxiv.org

| Reaction Type | Reaction Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Esterification | Reaction with methanol (B129727) (acid-catalyzed) | 15.4 |

| Amidation | Reaction with methylamine | 18.9 |

| Decarboxylation | Thermal decomposition | 35.1 |

| O-Demethylation | Simulated enzymatic reaction | 22.5 |

Analysis of Substituent Effects on Molecular Properties and Conformations

The chemical and physical properties of this compound are significantly influenced by the three substituents on its phenyl ring: two fluorine atoms and one methoxy group.

Electronic Effects: The substituents exert competing electronic effects. Fluorine is a highly electronegative atom, making it strongly electron-withdrawing via the inductive effect (-I). The methoxy group is electron-donating through resonance (+R) but electron-withdrawing inductively (-I), with the resonance effect typically dominating. mdpi.com The interplay of these effects modulates the electron density of the aromatic ring, influencing the molecule's acidity, reactivity, and interaction with biological targets. researchgate.net The combined electron-withdrawing power of the two fluorine atoms is expected to increase the acidity (lower pKa) of the carboxylic acid group compared to unsubstituted 2-methoxyphenylacetic acid.

Conformational Effects: Substituents also introduce steric hindrance that affects the molecule's preferred three-dimensional shape (conformation). The methoxy group at the ortho position to the acetic acid side chain forces the side chain to adopt a specific orientation to minimize steric clash. The fluorine atoms, while small, also contribute to the local steric and electronic environment, influencing the rotational barriers of the methoxy and acetic acid groups. Computational potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles to identify the lowest-energy conformers and the energy barriers between them.

| Property | 2-Methoxyphenylacetic Acid | This compound | Effect of Difluoro Substitution |

|---|---|---|---|

| Calculated pKa | 4.5 | 3.9 | Increased acidity |

| HOMO-LUMO Gap (eV) | 6.21 | 5.94 | Slightly decreased gap (more reactive) |

| Dipole Moment (Debye) | 2.55 | 3.12 | Increased polarity |

| Ring Electron Density | Higher | Lower | Reduced by inductive withdrawal |

In Silico Screening and Lead Optimization Studies for Derivatives

In silico screening and lead optimization are computational strategies to design and identify new molecules with improved properties based on a starting compound, or "lead," like this compound. researchgate.net

Virtual Library Design and Screening: The process begins by creating a virtual library of derivatives. This involves making systematic chemical modifications to the lead structure, such as:

Altering or replacing the substituent groups on the phenyl ring.

Modifying the acetic acid side chain (e.g., converting it to an ester, amide, or a different acidic bioisostere).

Changing the substitution pattern of the fluorine and methoxy groups.

This library of virtual compounds is then subjected to high-throughput virtual screening (HTVS), where molecular docking is used to rapidly predict the binding affinity of each derivative against a specific biological target. researchgate.net

Lead Optimization: Derivatives that show promising docking scores (hits) are selected for further analysis. This lead optimization phase involves calculating additional properties to assess their potential as drug candidates: researchgate.net

ADMET Properties: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Drug-Likeness: Evaluation based on criteria like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Binding Mode Analysis: Detailed examination of the docked poses to ensure that improved binding scores are due to favorable interactions and not computational artifacts.

This multi-parameter optimization allows researchers to prioritize a small number of the most promising derivatives for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. researchgate.net

| Compound ID | Modification | Binding Affinity (kcal/mol) | Predicted logP | Lipinski Violations |

|---|---|---|---|---|

| Lead (Parent) | - | -8.2 | 2.1 | 0 |

| Deriv-01 | -COOH to -CONH₂ | -8.5 | 1.8 | 0 |

| Deriv-02 | -OCH₃ to -OCF₃ | -9.1 | 2.9 | 0 |

| Deriv-03 | -F at C3 to -Cl | -8.4 | 2.5 | 0 |

| Deriv-04 | -COOH to Tetrazole | -8.9 | 1.9 | 0 |

Advanced Applications of 3,6 Difluoro 2 Methoxyphenylacetic Acid in Materials Science Research

Design and Synthesis of Organic Functional Materials

There is no specific information available in the surveyed literature regarding the direct use of 3,6-Difluoro-2-methoxyphenylacetic acid in the design and synthesis of organic functional materials. As a carboxylic acid, it could potentially serve as a building block or precursor for more complex molecules. For instance, it could be converted into an acid chloride or ester to facilitate its incorporation into larger structures through reactions like esterification or amidation. These larger molecules might then be investigated for properties relevant to organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, no such specific synthetic pathways or resulting functional materials involving this compound have been reported.

Tailoring Electronic and Optical Properties through Fluorine Incorporation

The incorporation of fluorine atoms into organic molecules is a known method for tailoring their electronic and optical properties. The strong electronegativity of fluorine can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. This can enhance stability, particularly oxidative stability, and influence the charge injection and transport properties in electronic devices. The specific placement of two fluorine atoms at the 3 and 6 positions, combined with a methoxy (B1213986) group at the 2 position on the phenylacetic acid core, would be expected to create a unique electronic environment. However, without experimental or computational studies on materials derived from this compound, any discussion of its precise effect on electronic and optical properties would be purely speculative.

Polymer Chemistry Applications

Monomer in the Synthesis of High-Performance Polymers

For this compound to be used as a monomer in polymer synthesis, it would typically need to possess at least two reactive functional groups to enable polymerization. As a monofunctional carboxylic acid, it cannot act as a monomer on its own for creating high-performance polymers like polyesters or polyamides. It would first need to be chemically modified to introduce a second reactive site. While this is chemically feasible, there are no documented instances of this compound being used as a monomer, and consequently, no data on the properties of any resulting high-performance polymers.

Modification of Polymer Solubility and Thermal Stability

The introduction of fluorinated side chains or pendant groups can modify the properties of existing polymers. Attaching the 3,6-difluoro-2-methoxyphenylacetyl group to a polymer backbone could potentially alter its solubility profile, often increasing solubility in fluorinated solvents. The presence of fluorine can also enhance thermal stability due to the high strength of the carbon-fluorine bond. However, no studies have been found that specifically investigate the use of this compound for the modification of polymer solubility or thermal stability.

Role in Advanced Coatings and Engineering Plastics Research

The properties endowed by fluorine, such as hydrophobicity, chemical resistance, and thermal stability, are highly desirable in advanced coatings and engineering plastics. Materials incorporating the 3,6-difluoro-2-methoxyphenyl moiety could theoretically exhibit enhanced performance in these areas. For example, a coating containing this group might display improved weatherability and resistance to chemical degradation. Similarly, its incorporation into an engineering plastic could potentially raise its service temperature or improve its resistance to solvents. Nevertheless, there is no research to substantiate the role of this compound in the development of advanced coatings or engineering plastics.

Biomedical Research Paradigms Involving 3,6 Difluoro 2 Methoxyphenylacetic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological activity. For derivatives of phenylacetic acid, SAR investigations systematically alter substituents on the phenyl ring to optimize potency and selectivity.

A key finding in the SAR of related aromatic compounds is the significant impact of fluorine substitution. Research on analogous series of compounds has demonstrated that the addition of fluorine, an electron-withdrawing group, can dramatically enhance biological potency. For instance, in studies of certain heterocyclic compounds featuring a phenyl tail group, the progressive introduction of fluorine atoms led to remarkable shifts in efficacy. An unsubstituted phenyl group might show poor potency, but the addition of a single fluorine atom can lead to a substantial increase in activity. This enhancement is often attributed to fluorine's ability to modulate the electronic environment of the aromatic ring and improve interactions with the biological target.

| Compound/Substitution | Relative Potency (Example) | Fold Increase from Unsubstituted |

| Unsubstituted Phenyl | 1x | - |

| 4-Fluoro Phenyl | 18x | 18 |

| 3-Methyl Phenyl | 2x | 2 |

| 4-Fluoro-3-Methyl Phenyl | 34x | 34 |

This interactive table illustrates the dramatic effect of fluorine substitution on biological potency in an analogous compound series. Data is conceptual and based on reported trends in related research.

Investigation of Molecular Mechanisms of Action in Cellular Systems

Once a biologically active derivative is identified through SAR studies, the next critical step is to elucidate its molecular mechanism of action. This involves identifying the specific cellular pathways and molecular targets through which the compound exerts its effects. While the precise mechanisms for derivatives of 3,6-Difluoro-2-methoxyphenylacetic acid are application-specific, research on structurally similar molecules provides insight into potential pathways.

For example, compounds containing substituted phenyl rings have been investigated as modulators of critical cell signaling pathways. Some have been shown to suppress pathways essential for cancer cell proliferation and survival, such as the WNT, STAT3, and NF-κB signaling cascades. By inhibiting these pathways, such compounds can potentially attenuate the mechanisms that drive cancer progression. In other contexts, related difluoro-phenoxy structures have been identified as allosteric potentiators of specific neurotransmitter receptors, like the AMPA receptor, highlighting a completely different mode of action relevant to neuroscience. These examples underscore the diverse molecular mechanisms that derivatives of this compound could potentially modulate, depending on their specific structural modifications.

Exploration of Enzyme Inhibition and Receptor Binding Profiles

Many therapeutic agents function by inhibiting specific enzymes or binding to cellular receptors. Derivatives of this compound are often designed and evaluated for these properties. The fluorinated methoxyphenylacetic acid scaffold can be tailored to fit into the active site of an enzyme or the binding pocket of a receptor.

Enzyme Inhibition: Fluorine's unique properties make it a valuable addition to enzyme inhibitors. rroij.com It can enhance binding affinity through favorable interactions like halogen bonding and can increase the molecule's stability. rroij.com Fluorinated compounds may act as competitive inhibitors, directly competing with the natural substrate for the enzyme's active site, or as non-competitive inhibitors that bind to allosteric sites to modulate enzyme activity. rroij.com For example, various fluorinated organic molecules have been developed as potent inhibitors for enzymes like serine proteases and glycosidases. researchgate.net

Receptor Binding: A compound's receptor binding profile determines its spectrum of biological effects. Comprehensive screening against a panel of known receptors is used to determine a derivative's affinity and selectivity. For instance, studies on other fluorinated aromatic molecules have revealed that the position of the fluorine atom can significantly alter binding affinity to various neurotransmitter receptors, including serotonin (B10506) (5-HT), dopamine, and adrenergic receptors. A 5-fluoro substituted analog of a tryptamine, for example, showed a distinct binding profile compared to its non-fluorinated parent compound, with altered affinities for 5-HT1A and 5-HT2A receptors. This highlights how fluorine substitution can be used to fine-tune a compound's interaction with specific receptor subtypes.

Influence of Fluorine Substitution on Metabolic Pathways

A crucial aspect of drug development is ensuring a compound has favorable pharmacokinetic properties, including metabolic stability. The introduction of fluorine into a molecule is a widely used strategy to enhance this stability. numberanalytics.com

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) family. tandfonline.com By strategically replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with a fluorine atom, researchers can block or slow down the breakdown of the compound, thereby extending its half-life and improving its bioavailability. tandfonline.comannualreviews.org

However, the influence of fluorine is complex. While it often blocks metabolism at the site of substitution, it can also have distal effects, altering the electronic properties of the entire molecule and influencing the metabolism at other sites. annualreviews.org In some cases, metabolism can still occur, leading to a process known as metabolic defluorination, which can sometimes produce reactive metabolites. nih.gov Therefore, understanding the metabolic fate of fluorinated compounds is a key area of investigation. researchgate.net

| Parameter | C-H Bond | C-F Bond | Implication for Metabolism |

| Bond Energy (approx.) | ~99 kcal/mol | ~116 kcal/mol | C-F bond is stronger and more resistant to enzymatic cleavage. tandfonline.com |

| Metabolic Consequence | Susceptible to oxidation by CYP450 enzymes. | Often blocks oxidative metabolism at the site of substitution. annualreviews.org | Fluorine substitution can increase metabolic stability and drug half-life. numberanalytics.com |

This interactive table compares the properties of the C-H and C-F bonds and their implications for drug metabolism.

Application in Radiopharmaceutical Precursor Synthesis for Molecular Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used extensively in clinical diagnostics and biomedical research. nih.gov The technique relies on radiopharmaceuticals, which are biologically active molecules labeled with a positron-emitting isotope. Fluorine-18 (¹⁸F) is one of the most widely used isotopes for PET due to its favorable physical properties, including a convenient half-life of approximately 110 minutes. nih.gov

In this context, this compound and its derivatives serve as ideal candidates for "precursors"—the non-radioactive molecules that are synthesized and then chemically modified to incorporate the ¹⁸F isotope in the final step of radiopharmaceutical production. nih.gov The synthesis of an ¹⁸F-labeled PET tracer involves a chemical reaction where a suitable precursor is reacted with [¹⁸F]fluoride. nih.gov

Derivatives of this compound can be designed with a specific functional group (e.g., a leaving group like tosylate or mesylate) at a position intended for radiofluorination. Once labeled with ¹⁸F, these molecules can be used as PET probes to visualize and quantify a wide range of biological processes in vivo, such as receptor density, enzyme activity, or the biodistribution and target engagement of a potential new drug. This application is crucial for understanding disease pathology and accelerating drug development.

Future Perspectives and Emerging Research Directions for 3,6 Difluoro 2 Methoxyphenylacetic Acid

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3,6-Difluoro-2-methoxyphenylacetic acid and its derivatives is expected to be heavily influenced by the principles of green chemistry. Traditional fluorination methods often rely on hazardous reagents and harsh reaction conditions. nih.govnumberanalytics.com The development of more environmentally benign and sustainable synthetic routes is a key area of ongoing research.

One promising approach is the adoption of mechanochemical synthesis . This solvent-free or low-solvent technique uses mechanical force to initiate chemical reactions, often leading to faster reaction times, higher yields, and a significant reduction in waste. rsc.orgnih.govmdpi.comresearchgate.net The application of mechanochemistry to the synthesis of fluorinated aromatics is an emerging field with the potential to provide a more sustainable route to compounds like this compound. rsc.org

Another area of focus is the development of safer and more efficient fluorinating agents. While traditional methods may use reagents like hydrofluoric acid, newer methods employ more manageable and selective reagents. nih.govnumberanalytics.com For instance, solid-state nucleophilic aromatic fluorination using potassium fluoride (B91410) and quaternary ammonium (B1175870) salts offers a practical and environmentally friendly alternative to solution-based methods. rsc.org Additionally, electrochemical fluorination is gaining traction as a sustainable method that avoids the use of hazardous chemical oxidants. numberanalytics.com

The use of bio-derived starting materials is also a key aspect of sustainable synthesis. mdpi.com Exploring pathways to synthesize the aromatic core of this compound from renewable resources could further enhance its green credentials.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Aromatics

| Feature | Traditional Methods | Emerging Green Methods |

| Reagents | Often hazardous (e.g., HF, SbF₃) nih.gov | Safer alternatives (e.g., KF, Selectfluor), electrochemical methods numberanalytics.comrsc.org |

| Solvents | Often toxic, high-boiling point solvents | Solvent-free (mechanochemistry) or greener solvents rsc.orgresearchgate.net |

| Energy Input | Often requires high temperatures | Can be performed at ambient temperature (mechanochemistry) rsc.org |

| Waste Generation | Can produce significant hazardous waste | Reduced waste generation |

| Safety | Higher risks associated with hazardous reagents | Improved safety profile |

Discovery of Novel Reactivity and Catalytic Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can be leveraged for a variety of chemical transformations. A significant area of emerging research is the use of decarboxylative functionalization to introduce new chemical entities. nih.govfigshare.comorganic-chemistry.orgnih.gov This approach uses the carboxylic acid as a traceless activating group, which is expelled as carbon dioxide, to form a new carbon-carbon or carbon-heteroatom bond at the benzylic position.

For instance, photoredox catalysis has enabled the decarboxylative fluorination of aliphatic carboxylic acids, and similar principles could be applied to introduce other functionalities to the benzylic position of this compound. organic-chemistry.orgnih.gov This could lead to the synthesis of a diverse library of derivatives with unique properties. Furthermore, decarboxylative coupling reactions represent an attractive strategy for installing fluorine and fluorinated functional groups into organic compounds due to the use of readily available starting materials and the release of CO2 as a benign byproduct. nih.gov

The fluorine and methoxy (B1213986) substituents on the aromatic ring also influence its reactivity in electrophilic aromatic substitution reactions, opening avenues for further functionalization of the phenyl ring. The development of novel catalytic systems that can selectively functionalize specific positions on the aromatic ring in the presence of the existing substituents is an active area of research.

Expansion into Emerging Fields of Materials Science

Organofluorine compounds are increasingly being explored for their unique properties in materials science. numberanalytics.com The introduction of fluorine atoms can significantly alter the electronic properties of organic molecules, making them suitable for applications in organic electronics. rsc.org For this compound, the presence of two fluorine atoms and a methoxy group on the phenyl ring can modulate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This makes its derivatives potential candidates for use in:

Organic Field-Effect Transistors (OFETs): Fluorinated aromatic compounds can exhibit high charge carrier mobility and stability, which are crucial for the performance of OFETs.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of fluorinated molecules can be tuned to achieve efficient light emission in OLED devices.

Organic Photovoltaics (OPVs): Fluorinated materials can be used as electron-accepting or electron-donating components in the active layer of organic solar cells.

The ability to further functionalize this compound through its carboxylic acid group allows for its incorporation into larger polymeric structures. nih.gov This could lead to the development of novel fluorinated polymers with tailored thermal, mechanical, and electronic properties for advanced materials applications. Research into fluorinated polymers has shown they can possess high thermal stability and low dielectric constants, making them valuable in electronics and energy storage. numberanalytics.com

Advanced Mechanistic and Target Validation Studies in Biomedical Research

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. numberanalytics.com The presence of fluorine in a molecule can improve its metabolic stability, binding affinity to target proteins, and lipophilicity. numberanalytics.com Phenylacetic acid derivatives, in general, have shown a broad range of biological activities. nih.govmdpi.com

For this compound, future research will likely focus on elucidating its potential as a scaffold for the development of new therapeutic agents. This will involve:

Advanced Mechanistic Studies: Investigating how the fluorine and methoxy substituents influence the compound's interaction with biological targets at a molecular level. This includes studying its binding modes and the specific interactions that contribute to its biological activity.

Target Identification and Validation: For derivatives of this compound that exhibit interesting biological activity, identifying their specific molecular targets is crucial. frontiersin.orgrsc.org Modern techniques such as chemical proteomics, affinity-based probes, and computational methods are being employed to identify the binding partners of bioactive small molecules. frontiersin.orgrsc.orgnih.gov

The insights gained from these studies will be instrumental in the rational design of more potent and selective drug candidates based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. synthiaonline.comneurips.cc For a molecule like this compound, these computational tools can be applied in several ways:

Predictive Modeling: Machine learning models can be trained to predict the physicochemical and biological properties of novel derivatives of this compound. mdpi.comgu.se This can help in prioritizing the synthesis of compounds with the most promising characteristics, thereby saving time and resources. For instance, ML models are being developed to predict the fluorination strength of reagents and the pKa values of compounds. gu.senih.gov

De Novo Design: Generative AI algorithms can be used to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. synthiaonline.com

Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient synthetic routes to this compound and its derivatives. synthiaonline.com These tools can analyze vast reaction databases to propose novel and sustainable synthetic pathways.

The synergy between AI and experimental chemistry will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the discovery of new compounds with valuable applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Difluoro-2-methoxyphenylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and alkylation of phenylacetic acid precursors. For fluorinated derivatives, nucleophilic aromatic substitution (SNAr) using fluorinating agents like KF or CsF under anhydrous conditions is critical . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) significantly affect regioselectivity. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., methoxy at C2, fluorine at C3/C6). For example, NMR peaks at δ -110 to -120 ppm indicate ortho/para fluorine positions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

- Mass Spectrometry (LC-MS/MS) : Accurate mass determination (e.g., m/z 218.03 for [M-H]) and fragmentation patterns validate molecular identity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/alkalis, and oxidizing agents (e.g., HNO), which may degrade the compound . For long-term stability, lyophilization and desiccant use (silica gel) are advised.

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in coupling reactions?

- Methodological Answer :

- Steric Effects : The methoxy group at C2 creates steric hindrance, reducing reactivity in electrophilic substitutions. This requires catalysts like Pd(OAc) for Suzuki-Miyaura couplings .

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, directing reactions to meta positions. Computational studies (DFT) predict charge distribution, guiding regioselectivity in cross-coupling reactions .

- Experimental Validation : Use kinetic isotope effects (KIEs) or Hammett plots to quantify substituent impacts on reaction rates .

Q. What strategies can resolve contradictions in reported biological activities of fluorinated phenylacetic acid derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple concentrations (1 nM–100 µM) to identify non-linear effects.

- Target Validation : Use CRISPR knockouts or RNAi to confirm specificity for enzymes like cyclooxygenase-2 (COX-2) .

- Structural Analog Comparison : Compare 3,6-difluoro derivatives with mono-fluoro or chloro analogs to isolate fluorine’s role in binding affinity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow reactors improves heat dissipation and reduces side reactions (e.g., defluorination) .

- Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization optimizations (e.g., cooling rates) .

- Byproduct Management : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.